Aripiprazole N,N-Dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aripiprazole is a novel antipsychotic drug that has been developed to treat conditions such as schizophrenia. It functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. The drug has been found to be well-tolerated in clinical studies and does not significantly induce extrapyramidal syndromes, which are common side effects associated with other antipsychotic drugs .
Synthesis Analysis
The synthesis of Aripip
Applications De Recherche Scientifique
Pharmacological Profile and Mechanism of Action
Aripiprazole's Unique Pharmacological Properties Aripiprazole stands out in the pharmacological landscape for its novel profile, particularly in the treatment of psychotic and mood disorders in youth. It shows significant efficacy in reducing the Positive and Negative Symptom Scale (PANSS) scores in youth with schizophrenia and improvements in the Young Mania Rating Scale (YMRS) in youth with bipolar disorder. Notably, aripiprazole is associated with a lower incidence of weight gain and less elevation of prolactin, making it a distinguished choice in its class (Doey, 2012).
Dopamine-Serotonin System Stabilization Aripiprazole is recognized as a dopamine-serotonin system stabilizer, a unique aspect that sets it apart from other antipsychotics. Unlike conventional antagonists at D(2) receptors, aripiprazole acts as a partial agonist, suggesting a potentially neutral impact on body weight and possibly mitigating the quality of life concerns often associated with long-term antipsychotic treatment. However, it's crucial to note that the prevalence of clinically relevant weight gain during therapy with aripiprazole is similar to other antipsychotic agents (Gentile, 2009).
Therapeutic Efficacy and Tolerability
Effectiveness in Schizophrenia and Bipolar Disorder Aripiprazole has established its efficacy in the treatment of schizophrenia and bipolar I disorder. The drug has demonstrated effectiveness as early as the first or second week of treatment and has maintained its efficacy for up to 52 weeks. It's also been effective in preventing relapse in patients with stable chronic schizophrenia. Moreover, aripiprazole may improve cognitive function, offering additional benefits beyond its primary therapeutic effects (Harrison & Perry, 2004).
Tolerability and Safety Profile Aripiprazole presents a generally well-tolerated profile, with low rates of motor side effects and metabolic adverse effects. Despite reports of akathisia and tremor, these are generally uncommon, with incidences of 10–11% or less. Notably, treatment with aripiprazole is associated with reduced serum prolactin levels and QTc interval, marking it as a safer option compared to several alternatives (Preda & Shapiro, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMBGUILKWQHOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436809 |
Source
|
Record name | Aripiprazole N,N-Dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aripiprazole N,N-Dioxide | |
CAS RN |
573691-13-1 |
Source
|
Record name | Aripiprazole N,N-Dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.